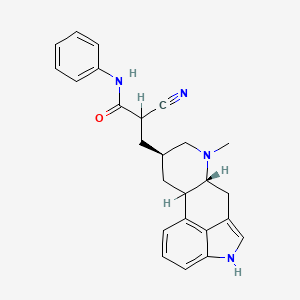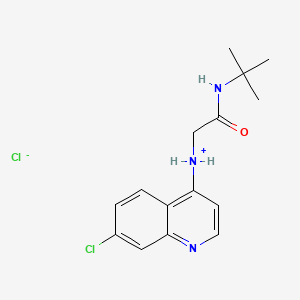
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus, chlorine, and hydroxypropoxy groups
Vorbereitungsmethoden
The synthesis of Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium typically involves the reaction of phosphorus oxychloride with 3-chloro-2-hydroxypropyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphine derivatives.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.
Industry: It is used in the production of various industrial chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Bis(3-chloro-2-hydroxypropoxy)(oxo)phosphanium can be compared with other similar organophosphorus compounds, such as:
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride: This compound is used in the preparation of hexadepsipeptides and as a reagent for activating carboxylic groups.
Phosphoric acid bis(2-oxooxazolidide) chloride: Known for its use in peptide synthesis and as a coupling reagent
Eigenschaften
CAS-Nummer |
75883-34-0 |
|---|---|
Molekularformel |
C6H12Cl2O5P+ |
Molekulargewicht |
266.03 g/mol |
IUPAC-Name |
bis(3-chloro-2-hydroxypropoxy)-oxophosphanium |
InChI |
InChI=1S/C6H12Cl2O5P/c7-1-5(9)3-12-14(11)13-4-6(10)2-8/h5-6,9-10H,1-4H2/q+1 |
InChI-Schlüssel |
JWUHWTKDQSJJCN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)O)O[P+](=O)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


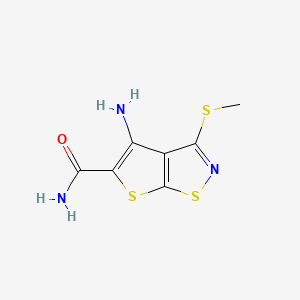
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)

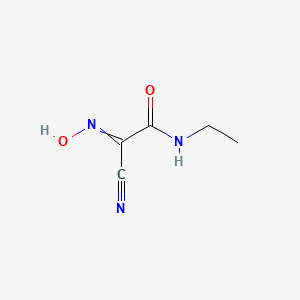
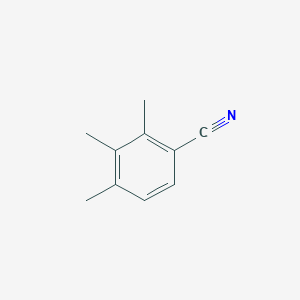
phosphanium](/img/structure/B14439174.png)
